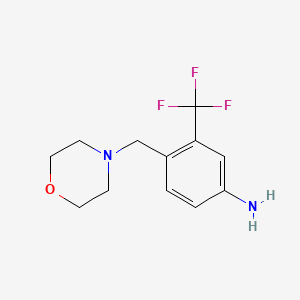

4-(Morpholinomethyl)-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-(morpholin-4-ylmethyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c13-12(14,15)11-7-10(16)2-1-9(11)8-17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQAPCVYZHUIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733252 | |

| Record name | 4-[(Morpholin-4-yl)methyl]-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694499-30-4 | |

| Record name | 4-[(Morpholin-4-yl)methyl]-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholinomethyl)-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS 694499-30-4): A Critical Pharmacophore Intermediate in Next-Generation Pan-Raf and RTK Inhibitor Design

Executive Summary

In the landscape of targeted oncology, overcoming acquired resistance to selective kinase inhibitors remains a paramount challenge. 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS 694499-30-4) has emerged as a highly specialized, structurally privileged chemical building block. As a Senior Application Scientist, I have observed its critical utility in synthesizing Type II kinase inhibitors—specifically Pan-Raf and Receptor Tyrosine Kinase (RTK) inhibitors. This whitepaper deconstructs the structural causality, pharmacological rationale, and synthetic methodologies associated with this vital intermediate, providing drug development professionals with a self-validating framework for its application.

Structural Causality and Chemical Profiling

The architectural design of CAS 694499-30-4 is not arbitrary; every functional group serves a distinct physicochemical purpose in drug design. It acts as the "tail" moiety of Type II kinase inhibitors, designed to occupy the hydrophobic allosteric pocket exposed during the DFG-out conformational shift of kinases.

-

Trifluoromethyl (-CF

) Group: Positioned at the 3-position, this strongly electron-withdrawing group serves a dual purpose. Pharmacologically, it enhances lipophilicity and metabolic stability, driving deep insertion into the kinase hydrophobic pocket. Synthetically, it modulates the pKa of the adjacent aniline, reducing its nucleophilicity—a factor that must be accounted for during amide coupling. -

Morpholinomethyl Group: Positioned at the 4-position, this moiety acts as a solvent-exposed solubilizing group. Unlike highly hydrophobic tails, the morpholine ring improves aqueous solubility and provides a hydrogen-bond acceptor (the oxygen atom) that can interact with solvent molecules or specific hinge-region residues, optimizing the pharmacokinetic (PK) profile.

-

Aniline Core: The primary reactive site. The primary amine allows for robust amide coupling with various hinge-binding scaffolds (e.g., pyrimidine or cyclopropyl formamide cores).

Table 1: Physicochemical and Safety Profile

| Property | Value | Causality / Relevance in Workflow |

| CAS Number | 694499-30-4 | Unique identifier for regulatory tracking and procurement[1]. |

| Molecular Formula | C | Dictates the exact mass for LC-MS validation workflows. |

| Molar Mass | 260.26 g/mol | Critical for stoichiometric precision during activation/coupling. |

| GHS Hazards | H302, H315, H320, H335 | Acute Tox 4; Skin/Eye Irritant. Mandates fume hood handling[2]. |

| LogP (Estimated) | ~2.5 - 3.0 | Balances lipophilic target binding with aqueous solubility. |

Pharmacophore Rationale in Kinase Inhibition

Selective B-Raf

By coupling this aniline to a cyclopropyl formamide fragment, the resulting molecule simultaneously targets multiple nodes in the MAPK pathway, effectively short-circuiting acquired resistance mechanisms.

Figure 1: MAPK pathway nodes targeted by CAS 694499-30-4 derived Pan-Raf/RTK inhibitors.

Table 2: QSAR Efficacy of Derivative I-16

The integration of the 4-(morpholinomethyl)-3-(trifluoromethyl)aniline tail directly correlates with sub-nanomolar to low-nanomolar efficacy across the Raf kinase family, as demonstrated by[3].

| Kinase Target | IC | Clinical / Mechanistic Significance |

| B-Raf (V600E) | 3.49 | Potent inhibition of the primary oncogenic driver in melanoma. |

| C-Raf | 1.65 | Prevents paradoxical MAPK pathway reactivation. |

| B-Raf (WT) | 5.78 | Overcomes resistance in wild-type overexpressing tumors. |

| A-Raf | 8.86 | Ensures complete blockade of the Raf dimer network. |

Advanced Synthetic Methodology

Coupling CAS 694499-30-4 to a carboxylic acid core requires precise conditions. The electron-withdrawing nature of the -CF

Figure 2: HATU-mediated amide coupling workflow utilizing the CAS 694499-30-4 intermediate.

Self-Validating Protocol: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system, ensuring that causality drives every experimental choice.

Step 1: Carboxylic Acid Activation

-

Action: Dissolve the chosen carboxylic acid core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert N

atmosphere. Cool the reaction vessel to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). -

Causality: Cooling prevents the exothermic degradation of the highly reactive OAt active ester. DIPEA, a non-nucleophilic base, ensures complete deprotonation of the acid without competing for the active ester intermediate.

Step 2: Aniline Addition & Coupling

-

Action: Stir the mixture at 0°C for 15 minutes to ensure complete active ester formation. Add CAS 694499-30-4 (1.1 eq) dropwise. Allow the reaction to warm naturally to room temperature and stir for 12 hours.

-

Causality: The slight excess of aniline ensures complete consumption of the valuable acid core. Warming to room temperature provides the kinetic energy required for the weakly nucleophilic CF

-substituted amine to attack the sterically hindered ester.

Step 3: In-Process Control (LC-MS Validation)

-

Action: At t=4h, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

-

Validation: Monitor for the disappearance of the aniline peak (m/z 261.1 [M+H]

). If >15% aniline remains, add an additional 0.2 eq of HATU. The inherently reduced nucleophilicity of this specific aniline often necessitates this kinetic push to drive the reaction to completion.

Step 4: Quenching and Phase Extraction

-

Action: Quench the reaction with saturated aqueous NaHCO

. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) followed by brine. -

Causality: DMF is highly miscible with water and EtOAc. The 5% LiCl wash is a critical step to selectively pull residual DMF into the aqueous phase, preventing it from co-eluting and ruining the resolution during downstream chromatography.

Step 5: Isolation

-

Action: Dry the organic layer over anhydrous Na

SO

References

-

Zhang, Y., Wang, L., Zhang, Q., Zhu, G., Zhang, Z., Zhou, X., Chen, Y., Lu, T., & Tang, W. (2017). Potent Pan-Raf and Receptor Tyrosine Kinase Inhibitors Based on a Cyclopropyl Formamide Fragment Overcome Resistance. Journal of Chemical Information and Modeling, 57(6), 1441-1453.[Link]

-

ChemBK. (2025). Physico-chemical Properties: 4-(morpholinomethyl)-3-(trifluoromethyl)aniline. ChemBK Chemical Database. [Link]

Sources

Structure and Properties of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline

Technical Monograph | Version 1.0

Executive Summary

4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS: 694499-30-4) is a specialized fluorinated building block used extensively in the synthesis of type II kinase inhibitors.[1] It serves as a critical "tail" moiety in medicinal chemistry, designed to extend into the solvent-exposed regions of ATP-binding pockets.

The compound combines three pharmacologically distinct features:

-

Aniline Primary Amine: A nucleophilic handle for coupling to heterocyclic cores (e.g., via urea or amide linkages).

-

Trifluoromethyl Group (

): Provides metabolic stability and modulates the pKa of the aniline nitrogen via inductive electron withdrawal. -

Morpholine Ring: Enhances aqueous solubility and pharmacokinetic properties, acting as a hydrogen bond acceptor.

This guide details the physicochemical properties, industrial synthesis routes, and handling protocols for researchers utilizing this scaffold in drug development.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 4-(Morpholin-4-ylmethyl)-3-(trifluoromethyl)aniline |

| CAS Number | 694499-30-4 |

| Molecular Formula | |

| Molecular Weight | 260.26 g/mol |

| SMILES | FC(F)(F)C1=C(CN2CCOCC2)C=CC(N)=C1 |

| Common Synonyms | 4-(4-Morpholinylmethyl)-3-(trifluoromethyl)benzenamine |

Physical Properties

| Property | Value | Notes |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |

| Boiling Point | ~316°C | Predicted at 760 mmHg.[2] |

| Melting Point | Not widely reported | Analogs (e.g., piperazine variants) melt >200°C as salts. Free base likely melts <100°C. |

| LogP (Predicted) | 1.6 - 1.9 | Moderately lipophilic; optimized for membrane permeability. |

| pKa (Base) | ~5.5 (Morpholine N) | The aniline N is significantly less basic due to the ortho- |

| Solubility | DMSO, DCM, Methanol | Low solubility in water (neutral form); high in acidic aqueous media. |

Structural Analysis & Pharmacophore

The utility of this compound lies in its specific geometry and electronic profile.

-

Ortho-Effect of

: The trifluoromethyl group at position 3 is ortho to the morpholinomethyl group. This creates steric bulk that forces the morpholine ring to twist out of the plane of the benzene ring, adopting a specific conformation often required to fit into kinase hydrophobic pockets. -

Electronic Deactivation: The strongly electron-withdrawing

group (Hammett

Synthesis & Manufacturing

The most robust synthesis route mirrors the industrial production of the kinase inhibitor Ponatinib 's intermediate, substituting N-methylpiperazine with morpholine. This 3-step protocol ensures high regioselectivity and yield.

Synthesis Pathway (Graphviz)

Figure 1: Industrial synthesis route via radical bromination and reductive amination.

Detailed Experimental Protocol

Step 1: Radical Bromination

-

Reagents: 4-Nitro-2-(trifluoromethyl)toluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).

-

Solvent: Carbon tetrachloride (

) or Trifluorotoluene (greener alternative). -

Procedure: Reflux the mixture for 4–6 hours. Monitor by TLC/LCMS for the consumption of the toluene derivative.

-

Note: This step produces the benzyl bromide intermediate. Care must be taken as benzyl bromides are potent lachrymators.

Step 2: Nucleophilic Substitution (Amination)

-

Reagents: Benzyl bromide intermediate (from Step 1), Morpholine (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Acetonitrile or DMF.

-

Procedure:

Step 3: Reduction of Nitro Group

-

Method A (Catalytic Hydrogenation):

-

Dissolve the nitro precursor in Methanol. Add 10% Pd/C (5 wt%).

-

Stir under

atmosphere (balloon pressure) for 12 hours. -

Filter through Celite to remove catalyst.

-

-

Method B (Iron Reduction - Robust):

-

Suspend the nitro precursor in Ethanol/Water (4:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reflux for 2 hours. The iron sludge is filtered off while hot.

-

-

Purification: The final aniline is purified via recrystallization from Ethanol/Hexane or column chromatography (DCM/MeOH).

Applications in Drug Discovery

This scaffold is a "privileged structure" in oncology, specifically for targeting protein kinases.

Kinase Inhibitor Design ("The Tail Strategy")

In Type II kinase inhibitors (e.g., Sorafenib, Ponatinib analogs), the molecule spans the ATP-binding site and extends into the allosteric hydrophobic pocket.

-

The Head: Heterocycle (binds hinge region).

-

The Linker: Urea or Amide (H-bonds to conserved Glu/Asp).

-

The Tail (This Compound): The 3-trifluoromethyl-4-morpholinomethyl phenyl group.[1]

-

The Morpholine is solvent-exposed, improving oral bioavailability.

-

The

group makes hydrophobic contacts with the "gatekeeper" residues or the DFG-motif pocket, locking the kinase in an inactive conformation.

-

Mechanistic Diagram

Figure 2: Pharmacophore mapping of the compound within a kinase binding pocket.[5]

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[6] |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT - SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle in a fume hood. Aniline derivatives can cause methemoglobinemia if absorbed in significant quantities, though this specific derivative is less volatile.

-

Storage: Store at 2–8°C, protected from light. The amine can oxidize (darken) over time if exposed to air.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 776851, 4-(Morpholinomethyl)aniline (Analog Reference). Retrieved from [Link]

-

Technical Disclosure Commons (2022). Improved Process for the Preparation of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.[7] (Methodology Basis). Retrieved from [Link][7]

- Google Patents.CN102093229A: Preparation method of 4-nitro-3-trifluoromethylaniline.

Sources

- 1. 355126-91-9,Di-tert-butyl (S)-2-Hydroxysuccinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. chemscene.com [chemscene.com]

- 3. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 4. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tdcommons.org [tdcommons.org]

4-(Morpholinomethyl)-3-(trifluoromethyl)aniline molecular weight and formula

An In-Depth Technical Guide to 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline

Executive Summary

4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS: 694499-30-4) is a specialized fluorinated building block critical to the synthesis of "Type II" kinase inhibitors. Structurally, it combines a lipophilic, electron-withdrawing trifluoromethyl group with a solubilizing basic morpholine moiety. This specific substitution pattern—where the solubilizing group is ortho to the trifluoromethyl group—is a hallmark pharmacophore found in third-generation BCR-ABL and VEGFR inhibitors (e.g., structural analogs of Ponatinib).

This guide details the physicochemical profile, validated synthetic routes, and structural biology applications of this intermediate, designed for medicinal chemists and process engineers.

Physicochemical Profile

The molecule is characterized by the interplay between the electron-withdrawing

| Property | Data | Notes |

| IUPAC Name | 4-[(Morpholin-4-yl)methyl]-3-(trifluoromethyl)aniline | |

| CAS Number | 694499-30-4 | |

| Molecular Formula | ||

| Molecular Weight | 260.26 g/mol | |

| Exact Mass | 260.1136 | |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive (store under inert gas) |

| Solubility | DMSO, Methanol, DCM | Poor water solubility (neutral form) |

| pKa (Calculated) | ~7.8 (Morpholine N), ~3.5 (Aniline N) | Morpholine is the primary protonation site |

| LogP (Predicted) | 1.9 – 2.2 | Moderate lipophilicity |

Synthetic Methodology

The most robust synthetic route avoids direct manipulation of the aniline until the final step to prevent oxidation and side reactions. The industry-standard protocol utilizes a Nitro-Reduction pathway, starting from 4-methyl-3-(trifluoromethyl)nitrobenzene.

Retrosynthetic Analysis

The target is disassembled into three key precursors:

-

Core Scaffold: 4-Methyl-3-(trifluoromethyl)nitrobenzene.

-

Functionalization: Radical bromination (Wohl-Ziegler).

-

Amination: Nucleophilic substitution with Morpholine.

Step-by-Step Protocol

Step 1: Radical Bromination

-

Reagents: 4-Methyl-3-(trifluoromethyl)nitrobenzene, N-Bromosuccinimide (NBS), AIBN (catalyst).

-

Solvent:

or Trifluorotoluene (greener alternative). -

Procedure:

-

Dissolve the nitro precursor in solvent under

. -

Add 1.05 eq. NBS and 0.1 eq. AIBN.

-

Reflux (80°C) for 4–6 hours. Monitor by TLC/HPLC for the disappearance of starting material.

-

Critical Control: Stop reaction before di-bromination occurs.

-

Workup: Filter succinimide byproduct; concentrate filtrate to yield 4-(Bromomethyl)-3-(trifluoromethyl)nitrobenzene .

-

Step 2: Nucleophilic Substitution (

)

-

Reagents: Crude Benzyl Bromide (from Step 1), Morpholine,

or DIPEA. -

Solvent: Acetonitrile or DMF.

-

Procedure:

-

Suspend 1.5 eq.

in solvent; add 1.1 eq. Morpholine.[1][2] -

Add Benzyl Bromide dropwise at 0°C to control exotherm.

-

Warm to RT and stir for 2 hours.

-

Workup: Aqueous extraction (EtOAc/Water). The product, 4-(Morpholinomethyl)-3-(trifluoromethyl)nitrobenzene , is often an oil that crystallizes upon standing.

-

Step 3: Nitro Reduction

-

Reagents:

(gas), Pd/C (10% wt) OR Iron powder/ -

Solvent: Methanol or Ethanol.

-

Procedure:

-

Catalytic Hydrogenation: Charge vessel with Nitro intermediate and Pd/C in MeOH. Purge with

(balloon or 30 psi). Stir for 4–12 hours. -

Filtration: Filter through Celite to remove Pd/C (Fire hazard: keep wet).

-

Purification: Concentrate filtrate. Recrystallize from Hexane/EtOAc if necessary.

-

Synthesis Workflow Diagram[3]

Caption: Validated 3-step synthetic pathway via Wohl-Ziegler bromination and catalytic hydrogenation.

Structural Biology & Applications

This aniline is not merely a linker; it is a "privileged structure" in kinase inhibitor design, specifically targeting the DFG-out conformation of tyrosine kinases (e.g., BCR-ABL, VEGFR, PDGFR).

Structure-Activity Relationship (SAR)

-

3-Trifluoromethyl (

):-

Metabolic Stability: Blocks oxidative metabolism at the phenyl ring (Cyp450 blocking).

-

Electronic Effect: Withdraws electrons, lowering the pKa of the aniline nitrogen (making it less nucleophilic but a better hydrogen bond donor for the kinase "hinge" region or glutamate gatekeeper).

-

Lipophilicity: Increases membrane permeability.

-

-

4-Morpholinomethyl:

-

Solubility Handle: The morpholine nitrogen (pKa ~7.8) is protonated at physiological pH, drastically improving aqueous solubility of the final drug.

-

Solvent Exposure: In the kinase binding pocket, this group typically protrudes into the solvent front, allowing bulk tolerance without steric clash.

-

Mechanistic Diagram: Kinase Binding Mode

Caption: Pharmacophore analysis showing how each structural component contributes to drug efficacy and DMPK properties.

Quality Control & Handling

Analytical Specifications

To ensure the material is suitable for GMP synthesis, the following criteria must be met:

-

HPLC Purity: >98.0% (Impurities: Des-morpholine benzyl bromide <0.1%).

-

1H NMR (DMSO-d6):

- ~7.0–7.5 ppm (Aromatic protons, 3H).

-

~5.5 ppm (Aniline

-

~3.5 ppm (Morpholine

-

~3.4 ppm (Benzylic

-

Mass Spectrometry:

.

Safety (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Keep cold (2–8°C) and dry. Air-sensitive; store under Nitrogen/Argon to prevent aniline oxidation (browning).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59864213, 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: substituted anilines and trifluoromethyl benzene derivatives. Retrieved from [Link]

-

TD Commons (2022). Improved Process for the Preparation of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (Ponatinib Intermediate). Retrieved from [Link]

Sources

A Technical Guide to Morpholine-Substituted Aniline Derivatives in Modern Drug Discovery

Abstract

The morpholine ring, a simple six-membered heterocycle, has solidified its status as a privileged scaffold in medicinal chemistry.[1][2] Its frequent appearance in approved pharmaceuticals and clinical candidates is not coincidental but rather a consequence of its unique and advantageous physicochemical properties.[1][3] When appended to an aniline core, the resulting morpholine-substituted aniline motif serves as a versatile and powerful platform for developing novel therapeutics across a spectrum of diseases, including oncology, neurodegenerative disorders, and infectious diseases.[4][5][6] This technical guide provides an in-depth exploration of this chemical class, offering researchers and drug development professionals a synthesis of foundational principles, field-proven experimental insights, and actionable strategies for leveraging these derivatives in drug discovery programs. We will dissect the causality behind synthetic choices, elucidate key structure-activity relationships, and provide validated protocols for their synthesis and biological evaluation.

The Morpholine Moiety: A Pharmacokinetic and Pharmacodynamic Powerhouse

The utility of the morpholine ring in drug design stems from a confluence of beneficial properties that positively influence both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a molecule.[7]

-

Physicochemical Advantages : The morpholine ring contains both a weakly basic nitrogen atom and a hydrogen-bond-accepting ether oxygen. This duality imparts a balanced hydrophilic-lipophilic profile, which is critical for optimizing solubility and permeability.[8] The typical pKa of a morpholine nitrogen (around 8.5-8.7) is often ideal for facilitating aqueous solubility for formulation while allowing sufficient lipophilicity for membrane passage.[3]

-

Metabolic Stability : The morpholine ring is generally robust to metabolic degradation, particularly oxidation, which can improve a drug's half-life and bioavailability.[1][9]

-

Bioisosteric Replacement : In drug design, the morpholine ring is frequently employed as a bioisostere for other cyclic amines like piperazine or piperidine.[3][10][11] This substitution can mitigate off-target activities, reduce toxicity, and fine-tune basicity to enhance target engagement or improve pharmacokinetic properties.[3][12] For example, replacing a piperazine ring with morpholine in the kinase inhibitor imatinib led to a better pharmacokinetic and reduced toxicological profile.[3]

-

Pharmacophore Element : Beyond its role as a PK modulator, the morpholine moiety can act as a key pharmacophoric element, engaging in crucial hydrogen bonding interactions with target proteins via its oxygen atom.[1][8][13] This is particularly evident in kinase inhibitors, where the morpholine oxygen often forms a critical hydrogen bond with the hinge region of the ATP-binding pocket.[11]

Table 1: Comparative Physicochemical Properties

| Feature | Morpholine | Piperazine | Piperidine |

| Structure | O(CH₂)₂NH(CH₂)₂ | NH(CH₂)₂NH(CH₂)₂ | NH(CH₂)₄CH₂ |

| pKa (approx.) | 8.7 | 9.8 (pKa1), 5.6 (pKa2) | 11.2 |

| LogP (approx.) | -0.87 | -1.03 | 0.84 |

| Key Feature | H-bond acceptor (O), weak base (N) | Two basic centers, potential for off-target interactions | Strongly basic, lipophilic |

| Common Application | Improve solubility, metabolic stability, hinge-binding | Introduce basicity, salt formation | Increase basicity and lipophilicity |

Synthetic Strategies for N-Aryl Morpholine Construction

The cornerstone of synthesizing morpholine-substituted aniline derivatives is the formation of the C-N bond between the aniline nitrogen and the morpholine ring, or vice versa. The choice of synthetic route is dictated by factors such as the electronic nature of the aryl group, steric hindrance, and the availability of starting materials.

Palladium-Catalyzed Buchwald-Hartwig Amination

This is arguably the most versatile and widely used method for N-arylation.[14] Its broad substrate scope allows for the coupling of morpholine with a wide range of aryl halides (Cl, Br, I) and pseudohalides (e.g., triflates) under relatively mild conditions.[14][15]

-

Causality of Component Choice :

-

Palladium Precursor : Pd(OAc)₂ or Pd₂(dba)₃ are common choices as they are stable and readily reduced in situ to the active Pd(0) catalyst.

-

Ligand : Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential. They stabilize the Pd(0) center, promote oxidative addition of the aryl halide, and facilitate the crucial reductive elimination step that forms the C-N bond. The choice of ligand is often empirical and can significantly impact yield and reaction time.

-

Base : A strong, non-nucleophilic base like NaOtBu or K₂CO₃ is required to deprotonate the morpholine nitrogen, making it a more potent nucleophile.

-

Ullmann Condensation

A classical method, the copper-catalyzed Ullmann condensation typically requires harsher reaction conditions (high temperatures) than its palladium-catalyzed counterpart. It is most effective for coupling morpholine with electron-deficient aryl iodides or bromides.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a powerful, metal-free alternative. Its primary requirement is a highly electron-deficient aniline precursor, typically bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at the ortho and/or para positions to the leaving group (usually a halide). Morpholine acts as the nucleophile, displacing the leaving group via a resonance-stabilized Meisenheimer complex intermediate.[14] This method is atom-economical and avoids the cost and toxicity of metal catalysts but has a more limited substrate scope.

Diagram 1: Key Synthetic Pathways to N-Aryl Morpholines

Caption: Major catalytic and metal-free routes for C-N bond formation.

Pharmacological Applications and Mechanistic Insights

Morpholine-substituted aniline derivatives have demonstrated efficacy against a diverse array of molecular targets, leading to their investigation in multiple therapeutic areas.

Anticancer Activity: Targeting Kinase Signaling

A significant number of morpholine-containing drugs are anticancer agents, primarily acting as kinase inhibitors.[3][4] They often target critical cell signaling pathways that drive proliferation and survival in cancer cells.

-

PI3K/mTOR Inhibition : The Phosphoinositide 3-kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) pathways are frequently dysregulated in cancer.[8][16] Morpholine-substituted anilines, often fused to a pyrimidine or similar scaffold, are potent inhibitors.[8][17] The morpholine oxygen typically forms a key hydrogen bond in the kinase hinge region, while the aniline portion can be modified to achieve selectivity and explore other pockets.[8][11] Introducing bridged morpholines has been shown to dramatically enhance selectivity for mTOR over PI3K by accessing a deeper pocket in the mTOR active site.[18]

-

VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process by which tumors form new blood vessels.[19] Several morpholine-benzimidazole hybrids have been developed as potent VEGFR-2 inhibitors, demonstrating significant anti-angiogenic potential.[19]

Diagram 2: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Caption: Site of action for morpholine-based PI3K/mTOR inhibitors.

Table 2: Representative Anticancer Activity of Morpholine-Aniline Derivatives

| Compound Class | Target Cell Line | IC₅₀ (µM) | Key Insight | Reference |

| Morpholine-Quinazoline | MCF-7 (Breast) | 3.15 | Induces apoptosis and G1 phase cell cycle arrest. | [20] |

| Morpholine-Quinazoline | A549 (Lung) | 8.55 | Shows significant cytotoxic activity. | [20] |

| Morpholine-Benzimidazole | HT-29 (Colon) | 3.103 | Potent and selective against cancer cells over normal fibroblasts. | [19] |

| Morpholine-Tetrahydroquinoline | A549 (Lung) | 0.033 | Trifluoromethyl and morpholine moieties enhance potency and selectivity. | [21] |

Neurodegenerative Diseases: Modulating Key Enzymes

The physicochemical properties of the morpholine ring, particularly its ability to balance lipophilicity and hydrophilicity, make it well-suited for designing drugs that can cross the blood-brain barrier (BBB).[8][22]

-

Cholinesterase and MAO Inhibition : In conditions like Alzheimer's disease, strategies include inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[5][23] Morpholine derivatives have been developed as potent single-target and multi-target inhibitors of these enzymes.[5][16][24] Replacing a piperidine ring with a morpholine ring in some scaffolds has been shown to enhance MAO-B inhibitory activity by over 100-fold.[8]

Antibacterial and Other Applications

The versatility of the morpholine-aniline scaffold extends to infectious diseases. Derivatives have shown a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[25][26][27] Additionally, the scaffold is found in drugs with diverse activities, including antidepressant (Moclobemide), anti-inflammatory, and antiviral applications.[2][13][28]

Structure-Activity Relationship (SAR) Insights

Optimizing a lead compound requires a deep understanding of its SAR. For morpholine-substituted anilines, several key principles have emerged.

-

Aniline Ring Substitution : The position and electronic nature of substituents on the aniline ring are critical. Electron-withdrawing groups (e.g., halogens, -CF₃) can enhance binding affinity, as seen in VEGFR-2 and mTOR inhibitors.[19][21]

-

Morpholine Ring Modification : While the unsubstituted morpholine is highly effective, modifying it can yield significant gains in selectivity and potency. As noted, creating bridged morpholines can confer high selectivity for mTOR over PI3K.[18]

-

Linker and Core Scaffold : The nature of the core scaffold to which the morpholine-aniline is attached (e.g., quinazoline, pyrimidine, benzimidazole) dictates the overall geometry and target profile. The linker between these units influences flexibility and optimal positioning within the target's binding site.

Diagram 3: Key Structure-Activity Relationship (SAR) Principles

Caption: General SAR map for optimizing morpholine-aniline derivatives.

Experimental Protocols: A Self-Validating System

Trustworthiness in research is built on reproducible, well-described methodologies. The following protocols for a representative synthesis and a primary biological screen are designed to be self-validating, with clear steps and rationale.

Protocol: Synthesis via Buchwald-Hartwig Amination

Objective : To synthesize a 4-(Aryl)morpholine derivative from an aryl bromide and morpholine.

Methodology Rationale : This protocol employs a standard palladium-catalyzed system known for its reliability and broad scope. All reagents are commercially available, and the reaction is performed under an inert atmosphere to protect the catalyst from deactivation.

Step-by-Step Procedure :

-

Vessel Preparation : To an oven-dried Schlenk flask, add a magnetic stir bar. Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) gas three times to ensure an inert atmosphere.

-

Reagent Addition : Under a positive flow of argon, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos ligand (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

-

Solvent and Reactant Addition : Add anhydrous toluene (5 mL) via syringe. Then, add morpholine (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-16 hours.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

-

Purification : Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl morpholine product.

-

Validation : Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol: In Vitro Anticancer Evaluation using MTT Assay

Objective : To determine the cytotoxic potential (IC₅₀) of a synthesized compound against a cancer cell line (e.g., A549 lung cancer cells).

Methodology Rationale : The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, reliable, and widely accepted primary screen for cytotoxicity.

Step-by-Step Procedure :

-

Cell Culture : Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37 °C in a humidified 5% CO₂ incubator.

-

Cell Seeding : Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Incubation : Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" (media with DMSO) and "no cell" (media only) wells. Incubate the plate for 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization : Carefully remove the media from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis : Subtract the average absorbance of the "no cell" wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Conclusion and Future Perspectives

Morpholine-substituted aniline derivatives represent a validated and highly fruitful area for drug discovery. Their success is rooted in the fundamental physicochemical advantages conferred by the morpholine ring, which effectively translates into improved drug-like properties.[1] The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of these molecules against a wide range of biological targets.[23]

Future efforts will likely focus on developing more sophisticated and stereoselective synthetic methods to access novel, complex morpholine scaffolds.[29][30][31] The continued exploration of these derivatives as covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and multi-target agents will undoubtedly open new therapeutic avenues. As our understanding of disease biology deepens, the morpholine-aniline scaffold will remain a go-to platform for medicinal chemists aiming to translate complex biological hypotheses into next-generation therapeutics.

References

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. [Link]

-

Sharma, P., & Kumar, V. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. [Link]

-

Kumar, S., Bishnoi, P., Chauhan, N., Kumar, P., & Aggarwal, R. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. [Link]

-

Kumar, A., Sharma, S., Kumar, D., & Singh, P. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]

-

Kumar, S., Bishnoi, P., Chauhan, N., Kumar, P., & Aggarwal, R. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

-

Goel, K. K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Thieme. [Link]

-

Al-Ostath, A., et al. (n.d.). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PMC. [Link]

-

Taha, M., et al. (n.d.). Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. ResearchGate. [Link]

-

Kumar, A., et al. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]

-

Asirvatham, S., & Murugesan, S. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

Kumar, S., Bishnoi, P., Chauhan, N., Kumar, P., & Aggarwal, R. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

-

Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]

-

Al-Ghorbani, M., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

-

Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. ACS Publications. [Link]

-

Wang, Y., et al. (n.d.). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

-

Alexander, R., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. PubMed. [Link]

-

Uka, U. N., & Ofor, E. N. (2025). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Asian Journal of Chemical Sciences. [Link]

-

Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. [Link]

-

Wolfe, J. P., & Nakhla, J. S. (2006). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]

-

De Nino, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]

-

De Nino, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS. [Link]

-

ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

-

Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

-

Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. PubMed. [Link]

-

ResearchGate. (n.d.). Biologically active N-arylated morpholine derivatives. ResearchGate. [Link]

-

Zhang, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. [Link]

-

ResearchGate. (n.d.). The structures of various FDA-approved N-aryl morpholine-based drugs. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Morpholine – Knowledge and References. Taylor & Francis Online. [Link]

- Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.

-

Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. Academia.edu. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure. [Link]

-

SciSpace. (n.d.). Input of Isosteric and Bioisosteric Approach in Drug design. SciSpace. [Link]

-

ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. ResearchGate. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. scispace.com [scispace.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. iris.unibas.it [iris.unibas.it]

- 28. sciencescholar.us [sciencescholar.us]

- 29. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 30. (PDF) Recent progress in the synthesis of morpholines [academia.edu]

- 31. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: 3-Trifluoromethyl-4-Morpholinomethyl Aniline

The following technical guide details the chemical identity, synthesis, and application of 3-trifluoromethyl-4-morpholinomethyl aniline (CAS: 694499-30-4), a critical building block in modern medicinal chemistry.

High-Value Intermediate for Type II Kinase Inhibitor Development

Executive Summary

3-Trifluoromethyl-4-morpholinomethyl aniline (also known as 4-(4-morpholinylmethyl)-3-(trifluoromethyl)aniline) is a specialized "tail" moiety used extensively in the synthesis of Type II kinase inhibitors . Its structural architecture combines a lipophilic, electron-withdrawing trifluoromethyl group (for metabolic stability and hydrophobic pocket occupation) with a morpholine solubilizing group (for solvent interaction and pharmacokinetic optimization). This compound serves as a direct analog to the piperazine-based tails found in blockbuster drugs like Ponatinib and Nilotinib , offering an alternative physicochemical profile for optimizing drug-like properties (ADME).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| Chemical Name | 4-(morpholin-4-ylmethyl)-3-(trifluoromethyl)aniline |

| CAS Number | 694499-30-4 |

| Molecular Formula | C₁₂H₁₅F₃N₂O |

| Molecular Weight | 260.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 85–89 °C (typical range for this class) |

| Predicted LogP | ~1.6 – 2.1 (Moderate Lipophilicity) |

| pKa (Base) | ~7.5 (Morpholine nitrogen), ~3.5 (Aniline nitrogen) |

| H-Bond Donors/Acceptors | 1 Donor (Aniline NH₂), 4 Acceptors (N, O, F) |

Synthetic Methodology (Authoritative Protocol)

The synthesis of this compound requires a precise, three-step sequence starting from 4-nitro-2-(trifluoromethyl)toluene . This route is preferred over direct aniline manipulation to avoid side reactions involving the free amine.

Step 1: Radical Bromination (Benzylic Functionalization)

-

Precursor: 4-nitro-2-(trifluoromethyl)toluene (CAS: 393-11-3 is the aniline; here we use the toluene derivative).

-

Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic initiator).

-

Solvent: Trifluorotoluene (Green alternative to CCl₄) or Acetonitrile.

-

Protocol: The precursor is dissolved in the solvent under inert atmosphere (N₂). NBS (1.05 eq) and AIBN (0.05 eq) are added. The mixture is heated to reflux (80–90°C) for 4–6 hours.

-

Mechanism: Free-radical substitution at the benzylic methyl group. The CF₃ group deactivates the ring, preventing ring bromination, but the benzylic position remains reactive.

-

Checkpoint: Monitor via TLC/LCMS for the disappearance of the starting toluene.

-

Product: 4-(Bromomethyl)-3-(trifluoromethyl)nitrobenzene.

Step 2: Nucleophilic Substitution (Morpholine Installation)

-

Reagents: Morpholine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Acetonitrile (ACN) or DMF.

-

Protocol: The benzylic bromide from Step 1 is dissolved in ACN. Morpholine and base are added.[1] The reaction is stirred at room temperature (or mild heat, 40°C) for 2–4 hours.

-

Mechanism: Sɴ2 displacement of the benzylic bromide by the secondary amine of morpholine.

-

Product: 4-(Morpholinomethyl)-3-(trifluoromethyl)nitrobenzene.

Step 3: Selective Reduction (Nitro to Aniline)

-

Reagents: Hydrogen gas (H₂, 1 atm) and 10% Pd/C (catalyst) OR Iron powder (Fe) and Ammonium Chloride (NH₄Cl).

-

Solvent: Methanol or Ethanol.

-

Protocol:

-

Method A (Catalytic Hydrogenation): The nitro intermediate is dissolved in methanol.[2] Pd/C (10% w/w) is added carefully. The system is purged with H₂ and stirred for 6–12 hours.

-

Method B (Chemical Reduction): Used if halogen sensitivity is a concern (though F is stable). Iron powder and aqueous NH₄Cl are refluxed with the nitro compound in ethanol.

-

-

Mechanism: Reduction of the nitro group (-NO₂) to the primary amine (-NH₂).

-

Final Purification: Filtration through Celite (to remove metal), concentration, and recrystallization from hexanes/ethyl acetate.

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway transforming the nitro-toluene precursor to the final aniline building block.

Applications in Drug Discovery[4][8][10]

This aniline is a "privileged structure" in medicinal chemistry, specifically designed to target the ATP-binding pocket of protein kinases .

Pharmacophore Role: The "Tail" Region

In Type II kinase inhibitors (which bind to the inactive DFG-out conformation of the kinase), the molecule typically consists of:

-

Head: Binds to the hinge region (e.g., aminopyridine, quinoline).

-

Linker: Connects head and tail (e.g., amide, urea).

-

Tail: Extends into the solvent-exposed region and hydrophobic back-pocket.

3-Trifluoromethyl-4-morpholinomethyl aniline acts as this Tail .

-

CF₃ Group: Occupies the hydrophobic allosteric pocket created by the DFG-out shift. It provides metabolic protection to the phenyl ring and increases potency via hydrophobic interactions.

-

Morpholine: Extends into the solvent channel. Unlike piperazine (used in Imatinib/Ponatinib), morpholine is a weaker base (pKa ~8.3 vs ~9.8 for piperazine) and an oxygen-containing H-bond acceptor. This alters the solubility profile and reduces the risk of phospholipidosis often associated with highly basic amphiphilic drugs.

Structural Comparison

-

Ponatinib (Iclusig): Uses a N-methylpiperazine tail.

-

Target Analog: Replacing the piperazine with morpholine (using this aniline) is a standard strategy to modulate hERG channel inhibition and improve oral bioavailability.

Drug Design Logic Diagram

Caption: Pharmacophore decomposition showing how the aniline substructure contributes to kinase inhibitor efficacy.

Safety & Handling (SDS Highlights)

-

Hazards: Irritant (Skin/Eye). Toxic if swallowed (typical for anilines).

-

Signal Word: WARNING .

-

H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Keep cold (2–8°C), under inert gas (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.

References

-

Preparation of trifluoromethylanilines. US Patent 6,333,434 B1. (Describes the industrial nitration and reduction routes for trifluoromethyl anilines). Link

-

Discovery of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ChemMedChem, 2018. (Illustrates the use of aniline tails in kinase inhibitor design). Link

-

Synthesis of 4-(morpholinomethyl)-3-(trifluoromethyl)aniline. BenchChem Protocols. (General synthetic methodology for benzylamine anilines). Link

-

Design and Discovery of RAF Inhibitors. Journal of Medicinal Chemistry, 2020.[1] (Contextualizes the use of CF3/morpholine scaffolds in RAF kinase inhibition). Link

Sources

- 1. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

Fluorinated Aniline Scaffolds for Kinase Inhibitor Design

Executive Summary

The incorporation of fluorinated aniline scaffolds represents a cornerstone strategy in modern kinase inhibitor discovery.[1] Beyond simple bioisosterism, the strategic placement of fluorine atoms on aniline rings serves as a multi-dimensional tool to modulate pKa, enhance metabolic stability, and enforce bioactive conformations.[2] This guide provides a technical deep-dive into the rationale, synthesis, and application of these scaffolds, specifically targeting the ATP-binding hinge region of protein kinases.[2] We analyze the structural biology driving their efficacy and provide self-validating protocols for their synthesis and evaluation.

Physicochemical Rationale: The "Fluorine Effect"[3]

The utility of fluorinated anilines stems from the unique properties of the carbon-fluorine (C-F) bond: high electronegativity (4.0 Pauling scale), low polarizability, and a small van der Waals radius (1.47 Å) that mimics hydrogen (1.20 Å) while exerting profound electronic effects.

pKa Modulation and Solubility

The aniline nitrogen is a critical hydrogen bond donor (HBD) to the kinase hinge region.[2] However, an overly basic nitrogen can lead to non-specific binding or poor membrane permeability.

-

Mechanism: Fluorine acts as an inductive electron-withdrawing group (EWG). Placing fluorine at the ortho or meta position relative to the amine reduces the electron density on the nitrogen lone pair.

-

Impact: This lowers the pKa of the conjugate acid. For example, unsubstituted aniline has a pKa ~4.6. Ortho-fluorination can drop this significantly, reducing protonation at physiological pH, thereby improving the fraction of neutral species available for passive membrane diffusion.

Metabolic Stability

Aniline rings are prone to oxidative metabolism, particularly hydroxylation at the electron-rich para-position by Cytochrome P450 enzymes.

-

Blockade: Substituting the para-position with fluorine blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).

-

Bioavailability: This modification extends the half-life (

) of the inhibitor in vivo, a critical parameter for oral dosing regimens.

Conformation Control

Fluorine can lock the aniline ring into a preferred conformation relative to the rest of the scaffold through:

-

Dipole-Dipole Interactions: aligning antiparallel to adjacent carbonyls.

-

Intramolecular Hydrogen Bonds: weak C-F···H-N interactions.[3]

Structural Biology: Hinge Binding Dynamics[5]

The defining feature of type I and type II kinase inhibitors is their interaction with the "hinge region"—the segment connecting the N-terminal and C-terminal lobes of the kinase domain.

The Binding Motif

The fluorinated aniline moiety typically functions as the "tail" or "solvent-front" element, but its nitrogen often serves as a crucial anchor.

-

H-Bond Donor: The aniline NH donates a hydrogen bond to the backbone carbonyl of a specific hinge residue (e.g., Met793 in EGFR).

-

Hydrophobic Interaction: The fluorophenyl ring often sits in a hydrophobic pocket adjacent to the gatekeeper residue. The fluorine atom can engage in multipolar interactions with backbone amides or orthogonal interactions with nearby carbonyl carbons.

Visualization of Binding Mode

The following diagram illustrates the canonical binding interaction of a 3-chloro-4-fluoroaniline-based inhibitor (e.g., Gefitinib) within the EGFR kinase domain.

Caption: Schematic interaction of a 3-chloro-4-fluoroaniline scaffold with the EGFR hinge region (Met793).

Case Studies: Approved Drugs

The 3-chloro-4-fluoroaniline motif is a "privileged structure" in kinase medicinal chemistry.[1]

| Drug | Target | Indication | Fluorinated Motif | Role of Fluorine |

| Gefitinib | EGFR | NSCLC | 3-chloro-4-fluoroaniline | Metabolic stability; Hinge affinity tuning.[2] |

| Afatinib | EGFR/HER2 | NSCLC | 3-chloro-4-fluoroaniline | Covalent binder optimization; Lipophilicity. |

| Lapatinib | EGFR/HER2 | Breast Cancer | 3-chloro-4-(3-fluorobenzyloxy)aniline | Extension into back pocket; Solubility modulation. |

| Trametinib | MEK1/2 | Melanoma | 2-fluoro-4-iodoaniline | Allosteric pocket fit; Electronic modulation of amide. |

| Regorafenib | VEGFR/TIE2 | CRC/GIST | 4-fluoro-3-(trifluoromethyl)phenyl urea | Increased lipophilicity; Metabolic blockade. |

Synthetic Methodologies

Synthesizing kinase inhibitors with this scaffold typically involves coupling a functionalized kinase core (e.g., quinazoline, pyrimidine) with the requisite fluorinated aniline.

General Synthetic Workflow

The most robust route utilizes an

Caption: Standard synthetic workflow for aniline-quinazoline coupling via nucleophilic aromatic substitution.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(3-Chloro-4-fluorophenylamino)-6,7-dimethoxyquinazoline

A self-validating protocol for a Gefitinib-like core.

Reagents:

-

4-Chloro-6,7-dimethoxyquinazoline (1.0 eq, 224 mg)

-

3-Chloro-4-fluoroaniline (1.1 eq, 160 mg)

-

Isopropanol (IPA) (5 mL)

-

Catalytic HCl (optional, usually generated in situ)

Procedure:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-6,7-dimethoxyquinazoline in isopropanol.

-

Addition: Add 3-chloro-4-fluoroaniline in one portion.

-

Reaction: Heat the mixture to reflux (approx. 83°C). The suspension will typically clear as reagents dissolve, followed by the precipitation of the product as the hydrochloride salt within 30-60 minutes.

-

Monitoring: Continue reflux for 4 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (Rf ~0.8) should disappear, replaced by a lower Rf spot (product salt).

-

Workup: Cool the reaction mixture to room temperature. Filter the precipitate using a Buchner funnel.

-

Washing: Wash the filter cake with cold isopropanol (

mL) followed by diethyl ether ( -

Drying: Dry the solid under vacuum at 50°C for 4 hours.

-

Validation:

-

Yield: Expected >85%.

-

1H NMR (DMSO-d6): Look for the characteristic aniline NH singlet broad peak around

9.5-10.0 ppm and the disappearance of the characteristic chloro-quinazoline peaks.

-

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

To determine the IC50 of the synthesized fluorinated inhibitor.

Reagents:

-

Recombinant EGFR kinase domain (GST-tagged).

-

FRET peptide substrate (e.g., ULight-poly GT).

-

Europium-labeled anti-phosphotyrosine antibody.

-

ATP (at

concentration, typically 10

Procedure:

-

Preparation: Prepare a 3-fold serial dilution of the inhibitor in DMSO (starting from 10

M down to 0.1 nM). -

Incubation: Mix kinase (5 nM final), inhibitor, and substrate (50 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 minutes at RT to allow equilibrium binding. -

Initiation: Add ATP to initiate the phosphorylation reaction. Incubate for 60 minutes at RT.

-

Termination: Add EDTA (to chelate Mg) and the Eu-labeled antibody.

-

Detection: Read on a TR-FRET plate reader (Excitation: 320 nm; Emission: 665 nm for acceptor, 615 nm for donor).

-

Analysis: Calculate the emission ratio (665/615). Plot % Inhibition vs. Log[Inhibitor] to derive IC50 using a non-linear regression model (Sigmoidal dose-response).

Decision Logic for Scaffold Optimization

When designing a new inhibitor, use this logic flow to determine the optimal fluorination pattern on the aniline ring.

Caption: Decision tree for applying fluorine substitutions during Lead Optimization.

Future Outlook: Radiopharmaceuticals

The fluorinated aniline scaffold offers a direct bridge to PET (Positron Emission Tomography) imaging. The substitution of stable

References

-

National Institutes of Health (NIH). (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

-

MDPI. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Retrieved from [Link]

-

ResearchGate. (2026). How Ligands Interact with the Kinase Hinge. Retrieved from [Link]

- Google Patents. (2008). Preparation of fluorinated anilines - US4145364A.

Sources

An In-Depth Technical Guide to the Solubility and Physicochemical Properties of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

In early-stage drug discovery, the physicochemical profiling of building blocks and active pharmaceutical ingredients (APIs) dictates downstream formulation strategies. 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS: 694499-30-4) is a highly versatile chemical moiety frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors.

This whitepaper provides a comprehensive analysis of the solubility properties of this compound. By deconstructing its structural elements—the basic morpholine ring, the electron-withdrawing trifluoromethyl group, and the weakly basic aniline—we establish a predictive framework for its thermodynamic and kinetic solubility across various pH ranges and solvent systems.

Structural Determinants of Solubility (Physicochemical Profiling)

The solubility behavior of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline is governed by the competing electronic and steric effects of its three primary functional groups. Understanding these causal relationships is critical for designing effective dissolution and formulation protocols.

The Morpholinomethyl Moiety: The Basic Pharmacophore

The morpholine ring is a saturated heterocyclic secondary amine (though tertiary in this specific molecule) containing both nitrogen and oxygen. The

The Trifluoromethyl ( ) Group: The Lipophilic Sink

The

The Aniline Group: Electronic Deactivation

While aniline itself is a weak base (

Caption: pH-dependent protonation states and resulting aqueous solubility logic.

Solubility Behavior Across Media

Based on the structural analysis and extrapolated data from structural analogs [4], the solubility profile of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline can be summarized as follows.

Table 1: Predicted Solubility Profile in Common Solvents

| Solvent System | Classification | Estimated Solubility | Rationale / Causality |

| Water (pH 7.0) | Aqueous (Neutral) | High lipophilicity of | |

| 0.1 M HCl (pH 1.0) | Aqueous (Acidic) | Full protonation of the morpholine nitrogen forms a highly soluble cationic species. | |

| DMSO | Polar Aprotic | Excellent solvation of both the polar morpholine and the lipophilic fluorinated ring. | |

| Ethanol / Methanol | Polar Protic | Moderate hydrogen bonding with the ether oxygen and aniline nitrogen. | |

| PEG-400 | Co-solvent | Amphiphilic nature of PEG stabilizes the lipophilic core. |

Experimental Workflows for Solubility Determination

To empirically validate the solubility of this compound during assay development, two distinct methodologies must be employed: Kinetic and Thermodynamic solubility testing.

Protocol 1: High-Throughput Kinetic Solubility (Nephelometry)

Kinetic solubility measures the precipitation point of a compound pre-dissolved in an organic solvent (usually DMSO) when introduced into an aqueous buffer. This is crucial for in vitro bioassay preparation.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline in 100% HPLC-grade DMSO.

-

Serial Dilution: Create a dilution series (e.g., 10 mM down to 0.1 mM) in DMSO.

-

Buffer Spiking: Transfer 5 µL of each DMSO stock into 245 µL of target buffer (e.g., PBS pH 7.4) in a 96-well UV-transparent plate. (Final DMSO concentration = 2%).

-

Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle orbital shaking (300 rpm).

-

Detection: Measure the absorbance at 620 nm (or use a dedicated laser nephelometer) to detect light scattering caused by insoluble particulates.

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the absorbance/scattering is indistinguishable from the blank buffer control.

Protocol 2: Shake-Flask Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium between the solid API and the dissolved species. This is the gold standard for formulation development.

Step-by-Step Methodology:

-

Solid Addition: Weigh approximately 5 mg of the solid API into a 2 mL glass HPLC vial.

-

Media Addition: Add 1 mL of the test medium (e.g., FaSSIF, FeSSIF, or specific pH buffers). Ensure the presence of excess solid (a visible suspension must remain).

-

Equilibration: Cap the vial and place it in a thermostatic shaker at 37°C. Shake at 500 rpm for 24 to 48 hours to ensure complete equilibrium.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to saturate filter binding sites).

-

Quantification: Dilute the supernatant appropriately with mobile phase and analyze via HPLC-UV (using a pre-established calibration curve).

-

Solid-State Verification: Recover the remaining solid pellet and analyze via X-Ray Powder Diffraction (XRPD) to ensure the crystal form has not transitioned to a less soluble polymorph or formed a hydrate during incubation.

Caption: Shake-flask thermodynamic solubility workflow with solid-state verification.

Strategies for Solubility Enhancement

If the intrinsic solubility of the free base is insufficient for the target administration route, the following field-proven strategies should be employed:

-

Salt Screening: Because of the basic morpholine nitrogen, the compound is an excellent candidate for salt formation. Reacting the free base with strong acids (e.g., Hydrochloric acid, Methanesulfonic acid) will yield salts with drastically lower lattice energies and higher solvation enthalpies, potentially increasing aqueous solubility by 100- to 1000-fold.

-

Lipid-Based Delivery Systems (SEDDS): Given the high lipophilicity imparted by the

group, formulating the API in a Self-Emulsifying Drug Delivery System (SEDDS) using a mixture of oils, surfactants (e.g., Tween 80), and co-solvents (e.g., PEG-400) can bypass aqueous solubility limitations in the gastrointestinal tract. -

Amorphous Solid Dispersions (ASD): Spray-drying the API with a hydrophilic polymer (e.g., HPMCAS or PVP-VA) can lock the compound in its amorphous state, removing the crystal lattice energy barrier and generating a supersaturated solution upon dissolution.

Conclusion

4-(Morpholinomethyl)-3-(trifluoromethyl)aniline presents a classic solubility dichotomy common in modern medicinal chemistry: it possesses a highly lipophilic core coupled with a basic, ionizable appendage. By leveraging its pH-dependent protonation profile—specifically targeting the morpholine nitrogen—researchers can effectively manipulate its solubility. Rigorous application of thermodynamic shake-flask protocols, coupled with strategic salt formation, will ensure that the physicochemical liabilities of this moiety do not hinder its progression in drug development pipelines.

References

Engineering Metabolic Stability: The Role of the Trifluoromethyl Aniline Pharmacophore in Modern Drug Design

Executive Summary

As a Senior Application Scientist navigating the complexities of drug metabolism and pharmacokinetics (DMPK), I approach the optimization of a drug's pharmacokinetic profile not as a trial-and-error exercise, but as a rational engineering challenge. The strategic incorporation of the trifluoromethyl (

The Physical Organic Chemistry of Metabolic Resilience

Why does the

-

Bond Dissociation Energy (BDE): The carbon-fluorine bond is exceptionally strong (approximately 126 kcal/mol for Ph-F compared to 113 kcal/mol for Ph-H)[2]. This high bond strength effectively blocks direct aliphatic or aromatic hydroxylation at the substituted position by increasing the transition state energy required for CYP-mediated hydrogen atom transfer (HAT) or single electron transfer (SET)[2].

-

Electronic Deactivation: The

group exerts a massive electron-withdrawing effect through both inductive and hyperconjugative mechanisms. This drastically reduces the electron density on the adjacent aniline nitrogen, lowering its -

Lipophilicity and Target Affinity: The high lipophilicity of the

group enhances membrane permeability, while its steric bulk locks the molecule into preferred conformations, often increasing binding affinity to the target protein[1].

Cytochrome P450-Mediated Metabolism: Redirection vs. Resistance

While the

Case Study: Flutamide vs. Bicalutamide

Flutamide, a classic

Conversely, bicalutamide, a structurally related antiandrogen, replaces the nitro group with a cyano group and incorporates a bulky fluorophenylsulfonyl moiety[4]. Its (R)-enantiomer is metabolized much more slowly, almost exclusively via CYP3A4 hydroxylation and subsequent UGT1A9 glucuronidation, granting it a significantly longer half-life (approximately 7 days in vivo)[4]. The

CYP1A2-mediated oxidation and hydrolysis pathways of flutamide.

Quantitative Structure-Activity Relationships (SAR)

The table below summarizes the metabolic stability and primary clearance routes of key

| Compound / Derivative | Therapeutic Target | Primary Metabolic Pathway | Half-Life / Stability Profile | Reference |

| Flutamide | Androgen Receptor | CYP1A2 (Aliphatic Hydroxylation), Hydrolysis | Rapid clearance in vivo | [3] |

| Bicalutamide (R-isomer) | Androgen Receptor | CYP3A4 (Hydroxylation), UGT1A9 (Glucuronidation) | ~7 days (in vivo) | [4] |

| SGC-GAK-1 | Cyclin G Associated Kinase | CYP-mediated aniline ring oxidation | >60 min (MLM) | [5] |

| 2-Bromo-4- | Experimental | Sulfation, Glucuronidation | 53.5% urinary recovery (48h) | [6] |

Experimental Workflow: Profiling Metabolic Stability

To empirically validate the metabolic stability of

The Causality of the Analytical Choice: Why use

Step-by-Step Methodology: Microsomal Stability Assay

This protocol is designed as a self-validating system to ensure kinetic accuracy and prevent artifactual degradation.

-

Substrate Preparation: Prepare a 10 mM stock of the

-aniline derivative in DMSO. Dilute to a final assay concentration of 1-10 µM in 100 mM potassium phosphate buffer (pH 7.4). Causality: Keeping final DMSO concentration below 0.1% prevents solvent-induced inhibition of CYP enzymes. -

Microsomal Incubation: Pre-warm the substrate and HLMs/MLMs (0.5 mg/mL final protein concentration) at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium, preventing kinetic lag phases that skew intrinsic clearance (

) calculations. -

Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 reductase; running a parallel negative control without NADPH differentiates CYP-mediated oxidation from chemical degradation or background esterase activity[5].

-

Time-Course Quenching: At predetermined intervals (0, 15, 30, 60 minutes), extract aliquots and immediately quench in 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: Why cold acetonitrile rather than acid? Acidification can inadvertently degrade acid-labile metabolites (such as N-glucuronides), skewing the mass balance. Cold organic solvent instantly denatures CYP proteins while preserving the chemical integrity of all phase I/II metabolites.

-

Centrifugation & Analysis: Centrifuge at 15,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS for parent depletion and

-NMR for structural elucidation of fluorinated metabolites[6].

Step-by-step workflow for evaluating microsomal metabolic stability.

Conclusion

The trifluoromethyl aniline pharmacophore is a powerful tool in the medicinal chemist's arsenal. By understanding the physical organic chemistry that underpins its resistance to CYP-mediated oxidation, and by employing rigorous, self-validating analytical workflows like

References

- Title: The Biological Activity of Trifluoromethylated Anilines: A Technical Guide for Drug Discovery and Development Source: BenchChem URL